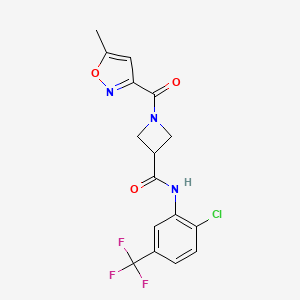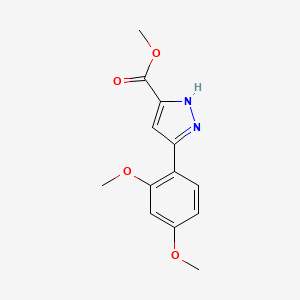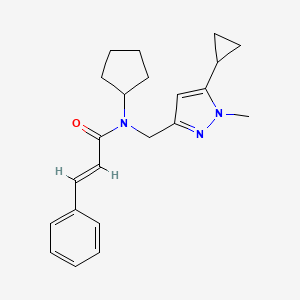
6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one, referred to as 6-CBP-2-CP-5-TFM, is a synthetic compound belonging to the class of heterocyclic compounds. It is an important research tool in the fields of biochemistry and physiology, as it has shown potential for various applications in the scientific research of drug design, drug discovery, and drug development.
科学的研究の応用
Synthesis and Structural Analysis
Research has demonstrated the importance of heterocyclic compounds like pyridazine analogs in medicinal chemistry. A study focused on synthesizing and structurally analyzing a compound similar to the one , using techniques like spectroscopy and X-ray diffraction. This work highlights the significance of such compounds in the pharmaceutical field (Sallam et al., 2021).
Applications in Drug Discovery
Another study explored the use of trifluoropyridazin-3(2H)-one, a related compound, as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. This method, involving sequential nucleophilic aromatic substitution, has potential applications in drug discovery, demonstrating the versatility of pyridazinone compounds in creating polyfunctional systems (Pattison et al., 2009).
Antimicrobial Screening
Research into 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones, compounds related to the one , explored their synthesis and reactions. Although these compounds showed limited antimicrobial activities, the study contributes to the understanding of the chemical behavior of pyridazinone derivatives, which can be important in pharmaceutical research (Alonazy et al., 2009).
Molecular Docking and Screening
A recent study conducted molecular docking and in vitro screening of novel pyridine derivatives, including pyridazinones. This research is crucial in understanding how such compounds interact with biological targets, thus informing their potential therapeutic applications (Flefel et al., 2018).
Corrosion Inhibition
Pyridazinone derivatives have been studied for their potential as corrosion inhibitors. A study focused on the inhibitory effect of such derivatives on the corrosion of mild steel in acidic conditions. The insights from this research could have implications in industrial applications where corrosion resistance is critical (Mashuga et al., 2017).
Crystal Studies and Antibacterial Properties
The synthesis and crystal study of fluorinated pyridazinone derivatives, as well as their preliminary antibacterial properties, were explored in another study. Understanding the crystal structure of such compounds can inform their stability and reactivity, which is crucial in developing new pharmaceuticals (Sowmya et al., 2013).
Theoretical Investigations
Density functional theory (DFT) calculations have been used to study the inhibitory action of pyridazine derivatives on copper corrosion. This theoretical approach helps in predicting the chemical behavior and interaction of these compounds, which can be vital in material science and corrosion engineering (Zarrouk et al., 2012).
特性
IUPAC Name |
6-(3-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N2O2/c19-11-5-3-4-10(8-11)17(27)16-12(18(21,22)23)9-15(26)25(24-16)14-7-2-1-6-13(14)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLQHBJXWDXHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

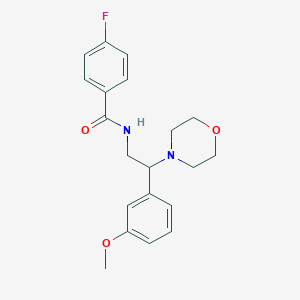
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)
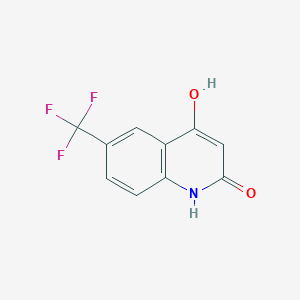


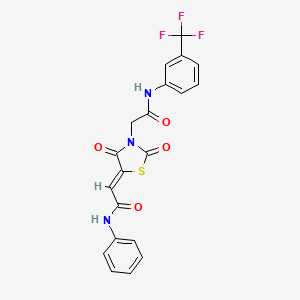

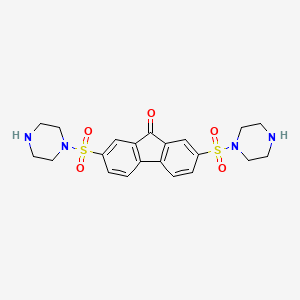
![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)
